molecular formula C16H15Cl2NO4 B14611016 2,2-Bis(4-chlorophenoxy)-N-(2-hydroxyethyl)acetamide CAS No. 58038-62-3

2,2-Bis(4-chlorophenoxy)-N-(2-hydroxyethyl)acetamide

Cat. No.: B14611016
CAS No.: 58038-62-3
M. Wt: 356.2 g/mol
InChI Key: CXAVJCUBMRBQJY-UHFFFAOYSA-N
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Description

2,2-Bis(4-chlorophenoxy)-N-(2-hydroxyethyl)acetamide is a chemical compound with the molecular formula C16H14Cl2O5 It is known for its unique structure, which includes two chlorophenoxy groups and a hydroxyethyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(4-chlorophenoxy)-N-(2-hydroxyethyl)acetamide typically involves the reaction of 4-chlorophenol with chloroacetic acid to form 2,2-bis(4-chlorophenoxy)acetic acid. This intermediate is then reacted with 2-aminoethanol under controlled conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with optimized reaction conditions to ensure high yield and purity. The production process is carefully monitored to maintain consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(4-chlorophenoxy)-N-(2-hydroxyethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenoxy groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

2,2-Bis(4-chlorophenoxy)-N-(2-hydroxyethyl)acetamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Bis(4-chlorophenoxy)-N-(2-hydroxyethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2-Bis(4-chlorophenoxy)acetic acid: A precursor in the synthesis of the target compound.

    4-Chlorophenol: A starting material used in the synthesis.

    2-Aminoethanol: Another starting material used in the synthesis.

Uniqueness

2,2-Bis(4-chlorophenoxy)-N-(2-hydroxyethyl)acetamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of chlorophenoxy and hydroxyethyl groups makes it versatile for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

58038-62-3

Molecular Formula

C16H15Cl2NO4

Molecular Weight

356.2 g/mol

IUPAC Name

2,2-bis(4-chlorophenoxy)-N-(2-hydroxyethyl)acetamide

InChI

InChI=1S/C16H15Cl2NO4/c17-11-1-5-13(6-2-11)22-16(15(21)19-9-10-20)23-14-7-3-12(18)4-8-14/h1-8,16,20H,9-10H2,(H,19,21)

InChI Key

CXAVJCUBMRBQJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC(C(=O)NCCO)OC2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

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